N-[2-(Benzylsulfanyl)-1-{N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide
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Overview
Description
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzylsulfanyl group, a hydrazinecarbonyl group, and a nitrobenzamide group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzylsulfanyl group, followed by the introduction of the hydrazinecarbonyl group and the nitrobenzamide group. Common reagents used in these reactions include benzyl chloride, thiourea, and nitrobenzoyl chloride. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired transformation, with some reactions requiring acidic or basic conditions, elevated temperatures, or specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and substituted hydrazinecarbonyl compounds. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the nitrobenzamide group can participate in redox reactions. The hydrazinecarbonyl group may form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the prop-2-en-1-yloxy group adds an additional layer of complexity and potential for diverse chemical transformations.
This detailed article provides a comprehensive overview of N-[2-(Benzylsulfanyl)-1-{N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}ethyl]-4-nitrobenzamide, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H26N4O5S |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[3-benzylsulfanyl-1-oxo-1-[(2E)-2-[(4-prop-2-enoxyphenyl)methylidene]hydrazinyl]propan-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H26N4O5S/c1-2-16-36-24-14-8-20(9-15-24)17-28-30-27(33)25(19-37-18-21-6-4-3-5-7-21)29-26(32)22-10-12-23(13-11-22)31(34)35/h2-15,17,25H,1,16,18-19H2,(H,29,32)(H,30,33)/b28-17+ |
InChI Key |
CDYKJGHXAZIRNW-OGLMXYFKSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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